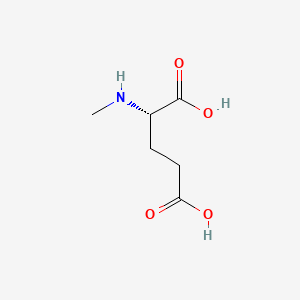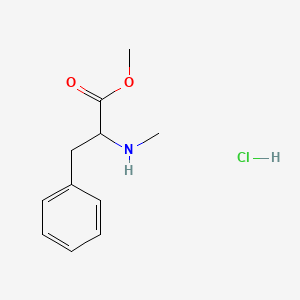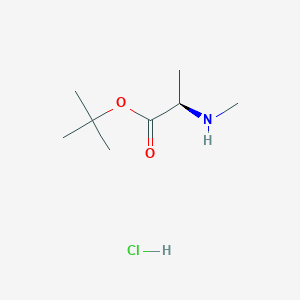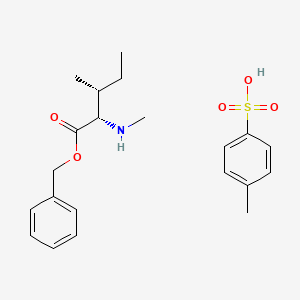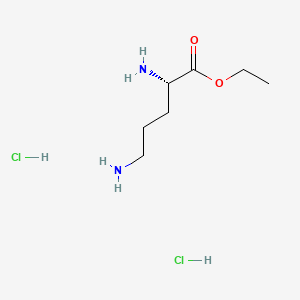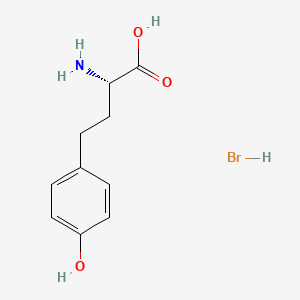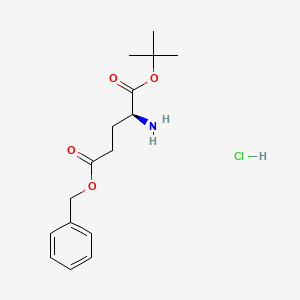
H-Lys(N3).HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound N-epsilon-Azido-L-lysine hydrochloride is a modified form of lysine, an essential amino acid. This compound contains an azide group (-N3) attached to the side chain of lysine, enhancing its biological activity and making it a promising candidate for various applications.
科学的研究の応用
N-epsilon-Azido-L-lysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Incorporated into proteins for selective modification and labeling.
Medicine: Potential therapeutic applications due to its ability to modify biomolecules.
Industry: Used in the development of new materials and bioconjugates
Safety and Hazards
The safety data sheet for H-Lys(N3).HCl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .
Mode of Action
The azide group in this compound allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in this compound and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is incorporated into. .
生化学分析
Biochemical Properties
H-Lys(N3).HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Azide moiety, which serves as a bioorthogonal ligation handle . This allows this compound to be selectively modified, providing a versatile tool for studying protein function and interactions .
Cellular Effects
This compound influences cell function by altering protein structure and function. Its incorporation into proteins can impact cell signaling pathways, gene expression, and cellular metabolism. The Azide group of this compound can react with various biomolecules, leading to changes in protein activity and cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its Azide group. This group can participate in Click-chemistry reactions, allowing for the selective modification of proteins. These modifications can lead to changes in protein activity, enzyme inhibition or activation, and alterations in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-epsilon-Azido-L-lysine hydrochloride involves the introduction of an azide group to the lysine molecule. This can be achieved through the following steps:
Protection of the amino group: The amino group of lysine is protected using a suitable protecting group such as carbobenzoxy (Cbz).
Azidation: The protected lysine is then reacted with sodium azide (NaN3) to introduce the azide group.
Deprotection: The protecting group is removed to yield N-epsilon-Azido-L-lysine.
Hydrochloride formation: The final product is obtained by converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of N-epsilon-Azido-L-lysine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are subjected to the azidation process.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality control: The final product is tested for purity and consistency using analytical methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-epsilon-Azido-L-lysine hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Staudinger Ligation: The azide group can react with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Phosphines: Used in Staudinger ligation to react with azides.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amines: Formed from Staudinger ligation.
類似化合物との比較
Similar Compounds
N-epsilon-Azido-D-lysine hydrochloride: A similar compound with the D-enantiomer of lysine.
N-epsilon-Azido-L-norleucine hydrochloride: Another azide-modified amino acid.
Uniqueness
N-epsilon-Azido-L-lysine hydrochloride is unique due to its specific incorporation into proteins and its ability to undergo selective bioorthogonal reactions. This makes it particularly useful for applications in protein engineering and chemical biology .
特性
IUPAC Name |
[(1S)-5-azido-1-carboxypentyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
